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Cat. No.: B131708 Get Quote

Abstract: This technical guide provides an in-depth analysis of the molecular structure of trans-
2,5-dimethylpiperazine, a heterocyclic compound of significant interest in medicinal and

materials chemistry. We will explore its fundamental stereochemistry, delve into its

conformational preferences, and detail the experimental and computational methodologies

used for its structural elucidation. The relationship between its rigid, chiral structure and its

utility as a synthetic building block is also discussed, offering valuable insights for researchers,

scientists, and drug development professionals.

Introduction
Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the

core scaffold of numerous therapeutic agents due to their unique physicochemical properties.

[1] The six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions,

provides a versatile template that can be modified to fine-tune biological activity and

pharmacokinetic profiles.[1] Among these derivatives, trans-2,5-dimethylpiperazine (CAS

2815-34-1) is a particularly valuable building block.[2][3] Its rigid conformational structure and

chirality, arising from the trans orientation of the two methyl groups, offer a well-defined three-

dimensional architecture. This guide will dissect the molecular structure of this compound,

providing a comprehensive understanding from its basic configuration to the advanced

techniques used to characterize it.

Part 1: Fundamental Stereochemistry and Chirality
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The defining feature of trans-2,5-dimethylpiperazine is the spatial arrangement of the two

methyl groups attached to the piperazine ring. The prefix "trans" indicates that the methyl

groups are located on opposite sides of the ring's approximate plane. This arrangement has a

profound consequence: it renders the molecule chiral.

Unlike its achiral meso counterpart, cis-2,5-dimethylpiperazine, the trans isomer lacks an

internal plane of symmetry. As a result, it exists as a pair of non-superimposable mirror images,

known as enantiomers: (2R,5R)-2,5-dimethylpiperazine and (2S,5S)-2,5-dimethylpiperazine.

This chirality is a critical attribute in drug development, where the biological activity of

enantiomers can differ significantly. The molecule is a C-alkyl substituted piperazine used in the

synthesis of opioid receptor ligands and other bioactive compounds.[2][3]

Caption: Stereoisomers of 2,5-Dimethylpiperazine.

Part 2: Conformational Analysis
The piperazine ring is not planar and, similar to cyclohexane, predominantly adopts a low-

energy chair conformation to minimize angular and torsional strain. In this conformation, the

substituents on the ring carbons can occupy two distinct positions: axial (perpendicular to the

ring's plane) or equatorial (in the plane of the ring).

For trans-2,5-dimethylpiperazine, the key to its structural stability lies in the energetic

preference for placing the bulky methyl groups in the equatorial positions. When a methyl

group is in an axial position, it experiences steric hindrance from the other axial atoms on the

same side of the ring (1,3-diaxial interactions). By adopting a diequatorial conformation, the

molecule minimizes these unfavorable steric clashes, resulting in the most stable and

predominant form of the molecule in solution and in the solid state.

Multiple X-ray crystallography studies have confirmed that the trans-2,5-dimethylpiperazine
cation adopts an almost ideal chair conformation with both methyl groups in equatorial

orientations.[4][5][6][7][8] This diequatorial arrangement is the thermodynamically favored state.
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Caption: Energetic preference for the diequatorial chair conformation.

Part 3: Experimental and Computational Structural
Elucidation
A combination of analytical techniques is employed to definitively determine and analyze the

molecular structure of trans-2,5-dimethylpiperazine.

Single-Crystal X-ray Crystallography
Expertise & Trustworthiness: Single-crystal X-ray crystallography is the gold standard for

unambiguously determining the three-dimensional structure of a molecule in the solid state.[9]

[10][11] The technique provides precise measurements of bond lengths, bond angles, and

torsion angles, offering a static snapshot of the molecule's most stable conformation within the

crystal lattice. For trans-2,5-dimethylpiperazine, this method consistently confirms the chair

conformation with diequatorial methyl groups.[4][5][6]

Data Presentation: Crystallographic Parameters

The following table summarizes typical bond lengths and angles for the trans-2,5-
dimethylpiperazine cation, as determined from crystallographic data. These values are

consistent across various reported salt structures.[4][5][6]
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Parameter Average Value Source(s)

C-N Bond Length 1.490 - 1.503 Å [4][6]

C-C Bond Length 1.513 - 1.534 Å [4][6]

C-N-C Bond Angle 112.4 - 113.5° [4][6]

C-C-N Bond Angle 108.7 - 109.2° [4][6]

Average Torsion Angle ~58.9° [4]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The protocol for determining a small molecule crystal structure is a self-validating system,

where the quality of the final refined structure (e.g., R-factor) provides a direct measure of the

experiment's success.

Crystallization: The first, and often most challenging, step is to grow a single crystal of high

quality, typically >0.1 mm in all dimensions, free from significant defects.[12][13] For trans-
2,5-dimethylpiperazine, this is often achieved by slow evaporation of a solution containing

the compound and a suitable acid to form a salt.[5][6]

Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature

(e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray

beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are

recorded by a detector.[13]

Structure Solution: The diffraction data (intensities and positions of reflections) are

processed. The phase problem, a central challenge in crystallography, is solved using direct

methods for small molecules to generate an initial electron density map.[13]

Model Building and Refinement: An atomic model is built into the electron density map. This

model is then refined using least-squares techniques to achieve the best possible fit between

the calculated and observed diffraction patterns, yielding the final, precise molecular

structure.[4]
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Caption: Workflow for small molecule X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Trustworthiness: While X-ray crystallography provides a solid-state structure, NMR

spectroscopy reveals the structure and conformational dynamics of molecules in solution.[14]

[15] For trans-2,5-dimethylpiperazine, ¹H and ¹³C NMR are crucial for confirming the

connectivity and the time-averaged conformation in a deuterated solvent.[16][17] The symmetry

of the diequatorial trans isomer leads to a simplified spectrum, which is a key diagnostic

feature.

Experimental Protocol: ¹H NMR Analysis

Sample Preparation: Dissolve 5-20 mg of trans-2,5-dimethylpiperazine in a suitable

deuterated solvent (e.g., CDCl₃ or D₂O) to a final volume of approximately 0.6 mL in a 5 mm

NMR tube.[16][18] The solution must be homogeneous.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument then

performs three key steps:

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[16]

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed

(¹H).[16]

Shimming: The magnetic field homogeneity is optimized across the sample to ensure

sharp, well-resolved peaks.[16]
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Data Acquisition: A standard ¹H pulse sequence is run. Multiple scans are acquired and

averaged to improve the signal-to-noise ratio.

Spectral Interpretation:

Chemical Shift: Due to the molecule's symmetry, only three unique signals are expected:

one for the methyl protons, one for the methine protons (at C2 and C5), and one for the

methylene protons (at C3 and C6).

Integration: The relative areas of the peaks will correspond to the ratio of protons (e.g., 6H

for methyls, 2H for methines, 4H for methylenes).

Coupling (Splitting): The splitting patterns (multiplicity) of the signals confirm the

connectivity. The magnitude of the coupling constants between protons on the piperazine

ring can provide evidence for the chair conformation. Large trans-diaxial coupling

constants are characteristic of a rigid chair conformation.

Part 4: Structural Relevance in Drug Development
The well-defined and rigid structure of trans-2,5-dimethylpiperazine makes it an exceptionally

useful scaffold in medicinal chemistry.[19][20]

Structural Rigidity: The locked diequatorial chair conformation reduces the molecule's

conformational flexibility. This pre-organization can lead to a lower entropic penalty upon

binding to a biological target, potentially increasing binding affinity and potency.

Chiral Scaffolding: As a chiral building block, it allows for the stereospecific synthesis of

complex molecules. This is critical for developing selective drugs that interact with chiral

biological environments like enzyme active sites or receptors.

Diamine Functionality: The two secondary amine groups provide reactive handles for further

chemical modification. They can be functionalized to introduce other pharmacophoric

features or to act as linkers, connecting different parts of a drug molecule in a specific spatial

orientation.

Conclusion
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The molecular structure of trans-2,5-dimethylpiperazine is defined by its trans

stereochemistry, which imparts chirality and dictates a strong preference for a rigid, diequatorial

chair conformation. This structure has been unequivocally confirmed by powerful analytical

techniques, primarily single-crystal X-ray crystallography and NMR spectroscopy. The inherent

rigidity and defined three-dimensional architecture of this molecule are precisely the features

that make it a valuable and versatile building block for researchers in drug discovery and

materials science, enabling the rational design of new functional molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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